3-(3-イソプロピル-1H-1,2,4-トリアゾール-5-イル)アニリン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

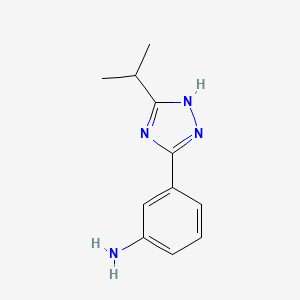

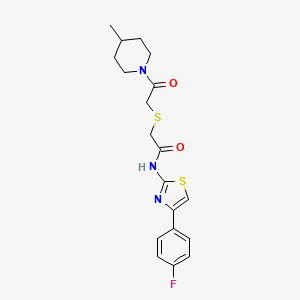

3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline: is a chemical compound with the molecular formula C₁₁H₁₄N₄ and a molecular weight of 202.26 g/mol This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and an aniline group, which is a benzene ring with an amino group attached

科学的研究の応用

Chemistry: In chemistry, 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline is used as a building block for the synthesis of more complex molecules. Its triazole ring is a common motif in medicinal chemistry and materials science .

Biology: The compound has potential applications in biological research due to its ability to interact with various biological targets. It can be used to study enzyme inhibition and receptor binding.

Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, and anticancer properties . Research is ongoing to explore its potential as a therapeutic agent.

Industry: In the industrial sector, 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline can be used in the development of agrochemicals, dyes, and polymers. Its unique chemical structure allows for the creation of materials with specific properties.

作用機序

Target of Action

The primary target of 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline Compounds with a 1,2,4-triazole ring, such as this one, are known to bind to the iron in the heme moiety of cyp-450 . The phenyl moieties have a key interaction in the active site of the enzyme .

Mode of Action

The mode of action of 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline involves the nitrogen atoms of the 1,2,4-triazole ring binding to the iron in the heme moiety of CYP-450 . The phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .

Biochemical Pathways

The specific biochemical pathways affected by 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline The interaction of the compound with cyp-450 suggests that it may influence the metabolic pathways regulated by this enzyme .

Pharmacokinetics

The pharmacokinetics of 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

The specific molecular and cellular effects of 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline The interaction of the compound with cyp-450 suggests that it may influence the metabolic processes regulated by this enzyme .

生化学分析

Biochemical Properties

3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit certain kinases and lysine-specific demethylase 1, which are crucial in regulating cellular processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the levels of NAD+ and ATP in cells, leading to changes in cellular energy metabolism . Additionally, it can induce necrotic cell death by overactivating PARP-1, a protein involved in DNA repair .

Molecular Mechanism

At the molecular level, 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, it can form Schiff bases with carbonyl groups in proteins, leading to changes in protein function . This compound also interacts with various signaling molecules, thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can cause toxic or adverse effects, including cellular dysfunction and necrosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.

Metabolic Pathways

3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit certain enzymes involved in the metabolism of amino acids and nucleotides, leading to changes in the levels of these metabolites . This compound also affects the synthesis and degradation of various biomolecules, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, it can be transported into the cell via specific membrane transporters and then distributed to various organelles, where it exerts its effects.

Subcellular Localization

The subcellular localization of 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence cellular energy metabolism, or to the nucleus, where it can affect gene expression and DNA repair processes.

準備方法

Synthetic Routes and Reaction Conditions: One common method involves the reaction of an appropriate hydrazine with an acylamidine intermediate under acidic conditions to form the triazole ring . The resulting triazole is then subjected to further reactions to introduce the isopropyl and aniline groups.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of cost-effective starting materials and reagents.

化学反応の分析

Types of Reactions: 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aniline group would yield nitro derivatives, while oxidation of the triazole ring could produce triazole oxides.

類似化合物との比較

- 3-(5-amino-1H-1,2,4-triazol-3-yl)aniline

- 4-(1H-1,2,4-triazol-1-yl)aniline

- 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine

Comparison: Compared to similar compounds, 3-(3-isopropyl-1H-1,2,4-triazol-5-yl)aniline is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets .

特性

IUPAC Name |

3-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-7(2)10-13-11(15-14-10)8-4-3-5-9(12)6-8/h3-7H,12H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPQMMYBLIGSQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/new.no-structure.jpg)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497141.png)

![5-((4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2497142.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylbutanoic acid](/img/structure/B2497144.png)

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2497146.png)

![2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2497151.png)

![6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2497159.png)